Topotecan hydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

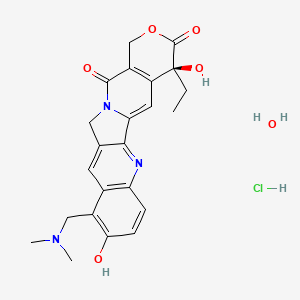

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H26ClN3O6 |

|---|---|

Molecular Weight |

475.9 g/mol |

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrate;hydrochloride |

InChI |

InChI=1S/C23H23N3O5.ClH.H2O/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;;/h5-8,27,30H,4,9-11H2,1-3H3;1H;1H2/t23-;;/m0../s1 |

InChI Key |

XVYBIGDRQOMVJX-IFUPQEAVSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Topotecan Hydrochloride Hydrate: A Deep Dive into its Mechanism of Action in DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topotecan hydrochloride hydrate, a semi-synthetic analog of the natural product camptothecin, is a potent anti-cancer agent whose efficacy is rooted in its targeted disruption of DNA replication. As a specific inhibitor of DNA topoisomerase I, topotecan stabilizes the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of single-strand breaks, leading to the accumulation of these breaks. The collision of the DNA replication fork with these stabilized complexes converts the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning topotecan's action, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Topoisomerase I

Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1][2] The catalytic cycle of topoisomerase I involves the cleavage of one DNA strand, allowing the intact strand to pass through the break, followed by the re-ligation of the cleaved strand.

Topotecan exerts its cytotoxic effect by interrupting this cycle.[1][2] It intercalates at the DNA-topoisomerase I interface, specifically binding to the enzyme-DNA complex.[3][4] This binding event physically obstructs the re-ligation of the single-strand break, effectively trapping the topoisomerase I enzyme in a covalent complex with the DNA, known as the "cleavable complex".[3][5]

The persistence of these topotecan-stabilized cleavable complexes is particularly detrimental during the S-phase of the cell cycle. When the DNA replication machinery encounters these complexes, the single-strand breaks are converted into more lethal double-strand breaks.[6] Mammalian cells have a limited capacity to repair these extensive double-strand breaks, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[7][8][9]

Signaling Pathways and Cellular Consequences

The induction of DNA double-strand breaks by topotecan initiates a cascade of cellular signaling events. The DNA damage response (DDR) is primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[7] These kinases phosphorylate a multitude of downstream targets to initiate cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair. However, if the damage is too extensive, the DDR signaling shifts towards the induction of apoptosis. This is often mediated by the p53 tumor suppressor protein, which can activate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[2][10]

Quantitative Data

The following tables summarize key quantitative data related to the activity and pharmacokinetics of topotecan.

Table 1: In Vitro Cytotoxicity of Topotecan (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | ~0.1-0.5 |

| HCT116 | Colon Cancer | ~0.05-0.2 |

| MCF7 | Breast Cancer | ~0.01-0.1 |

| OVCAR-3 | Ovarian Cancer | ~0.02-0.1 |

| SF-295 | Glioblastoma | ~0.01-0.05 |

| UO-31 | Renal Cancer | ~0.02-0.1 |

Note: IC50 values can vary depending on the specific assay conditions and exposure times.

Table 2: Key Pharmacokinetic Parameters of Topotecan in Humans

| Parameter | Value |

| Elimination Half-life (t½) | 2-3 hours |

| Volume of Distribution (Vd) | ~132 L/m² |

| Plasma Protein Binding | ~35% |

| Primary Route of Elimination | Renal |

| Oral Bioavailability | ~30-40% |

Experimental Protocols

DNA Cleavage Assay

This assay is fundamental for demonstrating the stabilization of the topoisomerase I-DNA cleavable complex by topotecan.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA)

-

Stop solution (e.g., 1% SDS, 10 mM EDTA)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Prepare reaction mixtures containing supercoiled plasmid DNA and reaction buffer.

-

Add varying concentrations of topotecan to the reaction mixtures.

-

Initiate the reaction by adding purified topoisomerase I.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution and proteinase K.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. An increase in the nicked circular form of the plasmid DNA with increasing topotecan concentration indicates stabilization of the cleavable complex.

Cell Viability Assay (MTT Assay for IC50 Determination)

This assay is used to determine the concentration of topotecan that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of topotecan for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining agent (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Embed a suspension of single cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells in a high salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail".

-

Neutralize and stain the DNA.

-

Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).[11]

Experimental and Drug Development Workflow

The evaluation of topotecan's mechanism of action and its development as an anti-cancer drug follows a structured workflow.

Conclusion

This compound's mechanism of action is a well-defined and potent example of targeted cancer therapy. By specifically inhibiting topoisomerase I and exploiting the reliance of cancer cells on DNA replication, topotecan effectively induces catastrophic DNA damage and subsequent apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and build upon our understanding of this important class of chemotherapeutic agents. Future research may focus on overcoming mechanisms of resistance and exploring novel combination therapies to enhance the clinical utility of topotecan.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of topoisomerase I poisoning by a camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 8. methyl-atp.com [methyl-atp.com]

- 9. ATM is required for the repair of Topotecan-induced replication-associated double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Topotecan hydrochloride hydrate

An In-depth Technical Guide to Topotecan Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies related to this compound, a critical chemotherapeutic agent.

Chemical Identity and Structure

Topotecan is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin.[1] It is used clinically as its hydrochloride salt.[1] The molecule's core is a pentacyclic ring structure, which is fundamental to its biological activity.

Chemical Structure: (S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione monohydrochloride.[2]

Table 1: Chemical Identifiers for Topotecan Hydrochloride

| Identifier | Value | Reference |

| IUPAC Name | (19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride | [3] |

| CAS Number | 119413-54-6 | [3] |

| Molecular Formula | C₂₃H₂₄ClN₃O₅ | [3] |

| Molecular Weight | 457.9 g/mol | [3] |

| InChI Key | DGHHQBMTXTWTJV-BQAIUKQQSA-N | [4] |

| SMILES | Cl.CC[C@@]1(O)C(=O)OCC2=C1C=C1N(CC3=C1N=C1C=CC(O)=C(CN(C)C)C1=C3)C2=O | [4] |

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of Topotecan hydrochloride, particularly its solubility and stability, are critical for its formulation and clinical efficacy. The molecule contains a pH-sensitive lactone ring that is essential for its activity.

pH-Dependent Lactone-Carboxylate Equilibrium

Topotecan's activity is dependent on its E-ring lactone structure. This ring undergoes a reversible, pH-dependent hydrolysis.[5] At an acidic pH (below 4), the active closed lactone form predominates.[5] However, at physiological pH (~7.4), it is largely converted to the inactive, open-ring carboxylate form.[5][6] This equilibrium is a key consideration in drug formulation and delivery.

Caption: pH-driven equilibrium of Topotecan.

Physicochemical Data

The compound is typically a light yellow to greenish powder.[7][8] Its solubility and stability are defining characteristics for its handling and administration.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions / Notes | Reference |

| Appearance | Light yellow to greenish powder | Solid form | [7][8] |

| Melting Point | 213-218 °C (decomposes) | [7] | |

| Solubility | > 1 mg/mL in Water≥ 20 mg/mL in DMSO~0.5 mg/mL in 1:1 DMSO:PBS | pH of aqueous solution is 2.5-3.5 to maintain solubility. | [7][9][10][11] |

| pKa | Strongest Acidic: 8Strongest Basic: 9.75 | Predicted values | [4] |

| Storage | -20°C, desiccated, protected from light | In solid form | [8][9] |

| Stability | Stable under recommended storage conditions. Reconstituted solution should be used immediately. | [7][8] |

Pharmacokinetic Profile

Following intravenous administration, Topotecan exhibits a pharmacokinetic profile generally characterized by a two-compartment model.[5]

Table 3: Pharmacokinetic Parameters of Topotecan

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~31.4% | [1] |

| Protein Binding | 35% | [1] |

| Volume of Distribution | ~130 L | [5] |

| Elimination Half-life | 2–3 hours | [1][5] |

| Metabolism | Liver (minor, N-desmethyl metabolite) | [1][6] |

| Excretion | Primarily renal (~30% of dose excreted in urine) | [5][6] |

Mechanism of Action

Topotecan exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA Topoisomerase I.[6] This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by creating reversible single-strand breaks.[1][12]

Topotecan's mechanism involves several key steps:

-

Intercalation and Complex Formation : The active lactone form of Topotecan intercalates into the DNA at the site of the Topoisomerase I-induced break, forming a stable ternary complex between the enzyme, DNA, and the drug.[6][12]

-

Prevention of Religation : This binding prevents the enzyme from re-ligating the broken DNA strand.[12][13]

-

DNA Damage : When a DNA replication fork collides with this stabilized "cleavable complex," the transient single-strand break is converted into a permanent, lethal double-strand break.[6][13]

-

Cellular Response : The accumulation of these double-strand breaks activates the DNA Damage Response (DDR) network, involving proteins like ATM and ATR.[12] This leads to cell cycle arrest and, if the damage is irreparable, triggers apoptosis (programmed cell death).[12]

Caption: Signaling pathway of Topotecan-induced cell death.

Experimental Protocols & Methodologies

Analysis of Hydration States

Topotecan hydrochloride is known to exist in variable hydration states, which can impact its physical properties and require strict manufacturing controls.[14] A crystalline form can contain three moles of water integral to its structure (trihydrate) and can accommodate up to two additional moles of loosely bound "channel water" depending on the relative humidity, forming a pentahydrate.[14] Characterizing these states is crucial.

Caption: Experimental workflow for analyzing Topotecan HCl hydrates.

Detailed Methodologies:

-

Karl Fischer Titration : This is the standard method for determining total water content. A sample of Topotecan HCl is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is quantified based on the titrant consumed.[14]

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For Topotecan HCl hydrate, the sample is heated in a controlled atmosphere, and distinct mass loss steps corresponding to the loss of loosely bound channel water and more tightly bound structural water can be identified.[14]

-

Solid-State NMR (ssNMR) : ¹³C and ¹⁵N ssNMR can be used to probe the local chemical environment. While the crystal lattice may not change significantly between trihydrate and pentahydrate states, minor but detectable shifts in the ¹³C spectra can indicate hydrogen bonding between the channel water and specific parts of the Topotecan molecule.[14]

Chromatographic Analysis of Topotecan

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of Topotecan in biological fluids and for quality control.

Representative HPLC Protocol for Topotecan Analysis:

-

Objective : To quantify the total concentration of Topotecan (lactone and carboxylate forms) in a biological matrix (e.g., cerebrospinal fluid).[15]

-

Instrumentation : A standard HPLC system with UV or fluorescence detection.[15]

-

Sample Preparation :

-

To analyze the total drug concentration, the pH of the sample is adjusted to be acidic (e.g., by adding HCl). This converts all Topotecan from the carboxylate form to the active lactone form.[15]

-

An internal standard (IS) is added.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected for injection.[15]

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., Phenomenex Luna C18).

-

Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) in an isocratic elution. A typical ratio might be 70:30 (v/v).

-

Flow Rate : Approximately 1.0 - 1.2 mL/min.

-

Detection : UV detection at a wavelength of 227 nm.

-

Quantification : The peak area of Topotecan is compared to the peak area of the internal standard, and the concentration is determined from a standard curve.

-

References

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Topotecan Hydrochloride | C23H24ClN3O5 | CID 60699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. An overview of the clinical pharmacology of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. globalrph.com [globalrph.com]

- 9. This compound 98 (HPLC and enzymatic) CAS 123948-87-8 [sigmaaldrich.com]

- 10. publications.ashp.org [publications.ashp.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 13. drugs.com [drugs.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Topotecan Hydrochloride Hydrate in Preclinical Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topotecan, a semisynthetic, water-soluble analog of camptothecin, is a potent antineoplastic agent that functions by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair.[1][2] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[3] The efficacy and toxicity of Topotecan are intrinsically linked to its pharmacokinetic (PK) and metabolic profile. A thorough understanding of these characteristics in preclinical models is paramount for predicting its behavior in humans and optimizing therapeutic strategies. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Topotecan hydrochloride hydrate in key preclinical species, details the experimental protocols used for these assessments, and visualizes complex processes for enhanced clarity.

A crucial characteristic of Topotecan is the pH-dependent equilibrium between its active lactone form and an inactive open-ring carboxylate form.[4][5][6] The closed lactone ring is essential for its antitumor activity and predominates at an acidic pH (≤4), while the inactive carboxylated form is prevalent at physiological pH (~7.4).[2][5][7] This dynamic conversion is a central feature of its pharmacology.

Pharmacokinetics in Preclinical Models

The disposition of Topotecan has been characterized in various preclinical species, including rats, mice, and dogs. Pharmacokinetic parameters are influenced by the species, administration route, and dose.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Topotecan (lactone and/or total) in different preclinical models.

Table 1: Pharmacokinetic Parameters of Topotecan in Rats

| Administration Route | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (h·ng/mL) | Bioavailability (%) | Reference |

| Intravenous (IV) | 4 | Lactone | 1438.31 | - | 473.65 | 100 | [4] |

| Total | 1632.14 | - | 2530.59 | 100 | [4] | ||

| Oral (PO) | 4 | Lactone | 58.07 | 2.00 | 99.49 | 20.99 | [4] |

| Total | 69.79 | 2.00 | 537.87 | 21.25 | [4] | ||

| Subcutaneous (SC) | 4 | Lactone | 106.33 | 1.80 | 416.94 | 88.05 | [4] |

| Total | 246.07 | 1.40 | 2465.78 | 99.75 | [4] | ||

| Inhalation | 1 | Total | - | - | 60,000 (lung) | - | [8] |

| Intravenous (IV) | 2 | Total | - | - | - | - | [8] |

Table 2: Pharmacokinetic Parameters of Topotecan in Mice

| Administration Route | Dose (mg/kg) | Analyte | Clearance (ml/min/m²) | Key Findings | Reference |

| Intravenous (IV) | 5, 10, 30 | Total | 330 (lactone admin.) | Dose-dependent, non-linear pharmacokinetics.[9] | [9][10] |

| Intravenous (IV) | - | Total | 620 (hydroxy acid admin.) | Higher clearance when administered as the inactive form. | [10] |

| Intraperitoneal (IP) | 20 | Total | - | Model provided good prediction of plasma PK. | [9] |

Table 3: Pharmacokinetic Parameters of Topotecan in Dogs (Beagle)

| Administration Route | Dose | Analyte | Bioavailability (%) | Key Findings | Reference |

| Oral (PO) | - | Total | ~50 | The inactive carboxylate form (SK&F 105,992) is not well absorbed from the GI tract. | [11] |

| Intravenous (IV) | - | Total | 100 | The volume of distribution for Topotecan is 8- to 9-fold greater than for its carboxylate form.[11] | [11] |

Species-Specific Pharmacokinetic Profiles

-

Rats: Studies in rats have demonstrated significant differences in pharmacokinetic profiles based on the route of administration. Subcutaneous administration results in sustained plasma concentrations and significantly higher bioavailability (88-99%) compared to oral administration (~21%).[4] This suggests that the subcutaneous route may act as a sustained-release formulation.[4] Inhalation delivery in rats has been shown to dramatically increase drug exposure in the lungs compared to IV administration.[8]

-

Mice: Topotecan exhibits dose-dependent, non-linear pharmacokinetics in mice.[9] Its elimination is characterized by nonlinear clearance from the liver and both nonlinear and linear clearance from the kidneys.[9] Physiologically based pharmacokinetic (PBPK) models have been successfully developed to predict Topotecan concentrations in plasma and various tissues, including the brain, liver, and kidneys.[9]

-

Dogs: In beagle dogs, Topotecan demonstrates a bioavailability of approximately 50% after oral administration.[11] A key finding from studies in dogs is the interconversion between Topotecan (lactone) and its inactive carboxylate form (referred to as SK&F 105,992).[11] When the carboxylate form is administered intravenously, it converts back to the active Topotecan lactone.[11]

Tissue Distribution

Topotecan is widely distributed in preclinical models.

-

Mice: PBPK modeling in mice showed mean tissue-to-plasma partition coefficients ranging from 0.123 in the brain to 55.3 in the kidney, indicating significant uptake in certain tissues.[9]

-

Rats: In a rat glioma model, intracerebral clysis (a convection-enhanced microinfusion technique) achieved widespread distribution of Topotecan throughout the brain, including the contralateral hemisphere, at concentrations effective against tumor cells.[12]

-

Swine: In a swine model, ophthalmic artery chemosurgery (OAC) resulted in orbital Topotecan exposure that was over 200-fold higher than after intravenous infusion, demonstrating selective delivery to the target site.[13]

Metabolism and Excretion

The metabolism of Topotecan is characterized primarily by a reversible, pH-dependent hydrolysis rather than extensive enzymatic transformation.

Metabolic Pathways

The principal transformation of Topotecan in vivo is the hydrolysis of its lactone ring to form a carboxylate metabolite.[4][5] This reaction is reversible and dependent on pH.[4] The lactone form is more active, and its stability is favored in acidic environments.[2] Hepatic metabolism mediated by cytochrome P450 isoenzymes, such as N-demethylation, is of minor quantitative importance.[4][6]

Caption: Metabolic pathway of Topotecan.

Excretion

Topotecan and its metabolites are eliminated from the body through both renal and fecal routes.

-

In rats, a significant portion of the administered dose is excreted in the urine.[4] Following intravenous and subcutaneous administration, approximately 60% of the total dose was recovered in urine and feces within 24 hours.[4] After oral administration, the recovery was less than 25%.[4]

-

Renal clearance is a major determinant of Topotecan elimination in humans, accounting for about 30-40% of the administered dose, and this pathway is also significant in preclinical models.[7][14][15]

Experimental Protocols

The following sections describe common methodologies employed in the preclinical pharmacokinetic and metabolism studies of Topotecan.

Animal Models and Housing

-

Species: Male Swiss Webster mice, Sprague-Dawley rats, Wistar rats, and female beagle dogs are commonly used models.[4][9][11][12]

-

Housing: Animals are typically housed in temperature and humidity-controlled environments with a 12-hour light/dark cycle.[4] For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.[4] Animals are often fasted overnight before drug administration to minimize variability in absorption.[4]

Drug Administration and Sample Collection

-

Formulation: this compound is a water-soluble powder.[16] For injection, it is typically dissolved in a suitable vehicle, such as sterile water or saline. The pH of the formulation is often acidic to maintain the stability of the active lactone form.[6]

-

Administration: Doses are administered via various routes, including intravenous (often as a 30-minute infusion), oral gavage, subcutaneous injection, and inhalation.[4][8][17]

-

Blood Sampling: Serial blood samples are collected at predetermined time points from sites like the jugular vein (rats) or femoral artery.[4][13] Plasma is typically separated by centrifugation and stabilized immediately (e.g., with cold methanol) to prevent the ex vivo hydrolysis of the lactone ring.[14]

-

Excreta Collection: Urine and feces are collected over specified intervals (e.g., 0-6h, 6-12h, 12-24h) to determine the extent and rate of excretion.[4]

-

Tissue Collection: For distribution studies, animals are euthanized at various time points, and tissues of interest (e.g., liver, kidney, lung, brain, tumor) are harvested.[9][12]

Caption: Typical workflow for a preclinical pharmacokinetic study.

Bioanalytical Methods

-

Technique: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying Topotecan (both lactone and total forms) in biological matrices like plasma, urine, feces, and tissue homogenates.[4][9][12][18]

-

Validation: Analytical methods are validated according to industry guidance to ensure accuracy, precision, selectivity, and stability.[4] Validation parameters include recovery, matrix effects, and stability under various storage and processing conditions.[4] For example, recoveries of Topotecan from rat plasma, urine, and feces have been reported to be in the range of 88.90–92.00%.[4]

Conclusion

Preclinical models provide critical insights into the complex pharmacokinetic and metabolic profile of this compound. Key characteristics include its pH-dependent conversion between active lactone and inactive carboxylate forms, dose-dependent kinetics in certain species, and significant influence of the administration route on bioavailability and tissue exposure. Metabolism is limited, with renal and fecal excretion being the primary routes of elimination. The detailed experimental protocols and bioanalytical methods established in these preclinical studies are fundamental for the accurate interpretation of data and its translation to the clinical setting, ultimately guiding the safe and effective use of Topotecan in cancer therapy.

References

- 1. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and pharmacokinetics of oral topotecan in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. methyl-atp.com [methyl-atp.com]

- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of topotecan administered daily for 5 days every 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. An overview of the clinical pharmacology of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhalation delivery dramatically improves the efficacy of topotecan for the treatment of local and distant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. The pharmacokinetics of topotecan and its carboxylate form following separate intravenous administration to the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tissue distribution and antitumor activity of topotecan delivered by intracerebral clysis in a rat glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound 98 (HPLC and enzymatic) CAS 123948-87-8 [sigmaaldrich.com]

- 17. Pharmacokinetics and pharmacodynamics of topotecan in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lactone Stability and pH-Dependent Hydrolysis of Topotecan Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical stability aspects of topotecan hydrochloride hydrate, focusing on the equilibrium of its lactone ring and the kinetics of its pH-dependent hydrolysis. Understanding these characteristics is paramount for the formulation, delivery, and therapeutic efficacy of this potent topoisomerase I inhibitor.

Introduction to Topotecan and its pH-Dependent Equilibrium

Topotecan, a semi-synthetic analog of camptothecin, is an antineoplastic agent used in the treatment of various cancers.[1][2] Its cytotoxic activity is attributed to the presence of a five-membered α-hydroxy-δ-lactone ring (E-ring).[3] This lactone form is essential for binding to the topoisomerase I-DNA complex, which ultimately leads to tumor cell death.[4][5]

However, the lactone ring of topotecan is susceptible to a reversible, pH-dependent hydrolysis.[6][7] Under acidic conditions (pH < 4), the equilibrium favors the closed, active lactone form.[1][6] As the pH increases towards physiological levels (pH 7.4), the equilibrium shifts significantly towards the open-ring, inactive carboxylate form.[5][6] This transformation is a critical consideration in drug development, as the carboxylate form has significantly reduced anticancer activity.[6][8] At physiological pH, the inactive carboxylate form is predominant.[5]

The reversible interconversion between the lactone and carboxylate forms is illustrated in the following diagram.

Quantitative Data on Topotecan Stability and Hydrolysis

The stability of topotecan's lactone form is quantifiable and has been investigated under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic and Equilibrium Constants for Topotecan Interconversion

| Parameter | Value | Conditions | Reference |

| Base-catalyzed ring-closing rate constant (kc,OH) | 7.4 ± 0.3 × 108 mol−1hr−1 | Aqueous solution, pH 6.33 – 7.67 | [9] |

| Carboxylic acid/lactone equilibrium constant (K0) | 1.98 ± 0.07 × 10−3 | Aqueous solution | [9] |

Table 2: Stability of Topotecan Solutions under Various Storage Conditions

| Concentration | Storage Conditions | Stability Duration | Container/Solution | Reference |

| 0.025 mg/mL & 0.05 mg/mL | 23-24 °C | Up to 24 hours | PVC and polyolefin infusion bags, glass bottles in 5% dextrose or 0.9% sodium chloride | [10] |

| 0.025 mg/mL & 0.05 mg/mL | 5 °C | Up to 7 days | PVC and polyolefin infusion bags, glass bottles in 5% dextrose or 0.9% sodium chloride | [10] |

| 0.2 mg/mL | -20 °C | At least 167 days | 1 mL plastic syringes in saline solution | [11] |

| 0.2 mg/mL | Room Temperature | At least 24 hours | 1 mL plastic syringes in saline solution | [11] |

| 20 µg/mL & 200 µg/mL | 5±3°C and -20±5°C | Up to 12 months | BBraun Omnifix syringes | [12] |

Experimental Protocols for Analyzing Topotecan Stability

The quantification of topotecan's lactone and carboxylate forms is predominantly achieved through High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies from key studies.

HPLC Method for Simultaneous Estimation of Lactone and Carboxylate Forms

This method allows for the separation and quantification of both the active lactone and inactive carboxylate forms of topotecan.

-

Sample Preparation:

-

For determination of total topotecan (lactone + carboxylate), plasma samples are deproteinized with methanol and subsequently acidified with 7% (v/v) perchloric acid to convert the carboxylate form to the lactone form.[13]

-

To analyze the individual forms, immediate protein precipitation with ice-cold methanol is required after blood sampling to prevent interconversion.[13][14]

-

Lactone TPT standards are prepared in chilled, acidified methanol, while carboxylate standards are prepared in a sodium carbonate buffer (e.g., 10 mM, pH 10.1).[9]

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Waters Symmetry® C18, 4.6x150 mm, 5 µm or Zorbax SB-C18).[9][14]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as triethylamine acetate buffer (pH 5.5) or a methanol-hexane-1-sulfonic acid-TEMED buffer (pH 6.0).[9][13] For example, 16% acetonitrile: 84% (v/v) of 5% (pH = 5.5) triethylamine acetate buffer.[9]

-

Flow Rate: Typically 1 mL/min.[9]

-

Detection: Fluorescence detection is commonly used due to its high sensitivity, with excitation and emission wavelengths around 380 nm and 527-530 nm, respectively.[14][15] UV detection at 227 nm or 267 nm is also utilized.[16][17]

-

Retention Times: The lactone form has a longer retention time than the more polar carboxylate form. For instance, retention times of 5.5 min for the lactone and 2.1 min for the carboxylate have been reported.[9]

-

Experimental Workflow for Kinetic Studies of Topotecan Interconversion

The following diagram outlines a typical workflow for studying the kinetics of topotecan's lactone-carboxylate interconversion.

Conclusion

The pH-dependent stability of this compound's lactone ring is a critical factor influencing its therapeutic efficacy. The equilibrium between the active lactone and inactive carboxylate forms is heavily skewed towards the inactive form at physiological pH. This necessitates careful consideration in formulation design to maintain the drug in its active state for as long as possible. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with topotecan, enabling informed decisions to optimize its delivery and clinical performance.

References

- 1. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Oncology [pharmacology2000.com]

- 6. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability and compatibility of topotecan hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimizing the storage of chemotherapeutics for ophthalmic oncology: stability of topotecan solution for intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-performance liquid chromatographic determination of the novel antitumour drug topotecan and topotecan as the total of the lactone plus carboxylate forms, in human plasma [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of plasma topotecan and its metabolite N-desmethyl topotecan as both lactone and total form by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

Apoptosis Induction Pathways Activated by Topotecan Hydrochloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan hydrochloride hydrate, a semisynthetic analog of camptothecin, is a potent antineoplastic agent employed in the treatment of various cancers.[1][2][3] Its primary mechanism of action involves the inhibition of topoisomerase I, a nuclear enzyme essential for relieving torsional strain in DNA during replication and transcription.[1][2][3][4] By binding to the topoisomerase I-DNA complex, topotecan prevents the re-ligation of single-strand breaks, leading to the accumulation of these complexes.[3][4][5] The collision of the replication fork with these trapped complexes results in the formation of lethal double-strand DNA breaks, which overwhelms the cellular DNA repair machinery and ultimately triggers programmed cell death, or apoptosis.[4][5][6] This guide provides a detailed exploration of the apoptotic signaling pathways activated by topotecan, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

Topotecan's cytotoxic effects are most pronounced during the S-phase of the cell cycle when DNA synthesis is active.[4] The stabilization of the topoisomerase I-DNA cleavage complex by topotecan is the initiating event that sets off a cascade of cellular responses.[3][5] This leads to replication arrest and the generation of DNA double-strand breaks, a form of DNA damage that is particularly difficult for mammalian cells to repair efficiently.[4][5] The accumulation of this extensive DNA damage activates a complex signaling network known as the DNA Damage Response (DDR), which includes key proteins like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[5] While the DDR initially attempts to halt the cell cycle to allow for DNA repair, overwhelming and irreparable damage directs the cell towards apoptosis.[5]

Apoptotic Signaling Pathways

Topotecan induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. These pathways converge on the activation of a family of cysteine proteases known as caspases, which are the central executioners of apoptosis.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for topotecan-induced apoptosis, often initiated by intracellular stress signals such as DNA damage.

-

Role of p53: The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a significant, albeit complex, role.[7] In response to DNA damage, p53 can be activated, leading to cell cycle arrest or apoptosis.[7][8] Studies have shown that topotecan can induce the expression of p53 and its downstream target p21 in cells with wild-type p53, leading to cell cycle arrest at lower drug concentrations and apoptosis at higher concentrations.[8] Interestingly, some research indicates that p53-deficient cells can be more sensitive to topotecan-induced apoptosis, suggesting the existence of p53-independent apoptotic mechanisms.[9][10][11] In p53-deficient settings, the amplification of the apoptotic signal may occur through the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP and survivin.[9]

-

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bid, Puma, Noxa) members.[12][13][14] Topotecan treatment has been shown to modulate the expression of these proteins. For instance, in some cancer cell lines, topotecan downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax.[15] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP).[7]

-

Mitochondrial Events and Apoptosome Formation: MOMP allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[7][9] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.[7] This structure facilitates the activation of caspase-9, the initiator caspase of the intrinsic pathway.

-

Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[9] Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[7]

-

Role of Oxidative Stress: Recent studies suggest that topotecan can also induce apoptosis through the generation of reactive oxygen species (ROS).[16][17][18] Increased ROS can lead to oxidative stress, which further contributes to mitochondrial damage and the activation of the intrinsic apoptotic pathway.[16][17] In gastric cancer cells, topotecan has been shown to inhibit glutamine uptake by downregulating ASCT2, leading to decreased glutathione (GSH) production, increased ROS levels, and subsequent apoptosis via the mitochondrial pathway.[16]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

-

Upregulation of Death Receptors: Topotecan treatment has been observed to increase the expression of death receptors, such as TRAIL-R1 (DR4) and TRAIL-R2 (DR5), on the surface of some cancer cells.[19] This increased expression sensitizes the cells to apoptosis induced by their cognate ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

-

DISC Formation and Initiator Caspase Activation: The binding of a death ligand to its receptor triggers receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to form the Death-Inducing Signaling Complex (DISC).[20] The DISC facilitates the recruitment and subsequent activation of an initiator caspase, typically pro-caspase-8.[20]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate effector caspases like caspase-3.[20] Additionally, caspase-8 can cleave the Bcl-2 family member Bid into its truncated form, tBid.[7] tBid then translocates to the mitochondria and promotes MOMP, thereby amplifying the apoptotic signal through the intrinsic pathway. This crosstalk ensures a robust apoptotic response.[7] In some cell types, topotecan, in combination with TRAIL, has been shown to lead to significant apoptosis, as evidenced by caspase-8 activation and Bid cleavage.[19]

Quantitative Data on Topotecan-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the effects of topotecan on cancer cell lines.

Table 1: IC50 Values of Topotecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Non-small cell lung cancer | 12.67 | [15] |

| H1975 | Non-small cell lung cancer | 0.44 | [15] |

| HCC827 | Non-small cell lung cancer | 2.89 | [15] |

| U251 | Human glioma | 2.73 | [15] |

| U87 | Human glioma | 2.95 | [15] |

| GSCs-U251 | Glioma stem cells | 5.46 | [15] |

| GSCs-U87 | Glioma stem cells | 5.95 | [15] |

Table 2: Apoptosis Induction by Topotecan in Different Cell Lines

| Cell Line | Treatment Conditions | Apoptotic Effect | Reference |

| H460 (wild-type p53) | IC80 concentration | Concentration- and time-dependent increase in apoptosis | [8] |

| H322 (mutant p53) | IC80 concentration | Concentration- and time-dependent increase in apoptosis | [8] |

| p53-deficient MEFs | Dose-dependent | Higher frequency of apoptosis compared to wild-type MEFs | [10] |

| DU-145 | In combination with TRAIL/Apo-2L | Significant increase in apoptosis | [19] |

Detailed Experimental Protocols

This section provides an overview of common methodologies used to study topotecan-induced apoptosis.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of topotecan for the desired time period (e.g., 72 hours).[8]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Apoptosis Detection and Quantification

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[21][22]

-

Harvest cells after treatment with topotecan.[21]

-

Wash the cells with cold PBS.[22]

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[21]

-

Incubate the cells in the dark for 15 minutes at room temperature.[22]

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[21]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fix and permeabilize the treated cells.

-

Incubate the cells with a reaction mixture containing TdT (terminal deoxynucleotidyl transferase) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal, which is indicative of apoptotic cells.

-

-

DNA Laddering: This technique visualizes the characteristic cleavage of DNA into internucleosomal fragments.

-

Extract genomic DNA from treated and control cells.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). A "ladder" pattern of DNA fragments indicates apoptosis.

-

Analysis of Protein Expression

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, Bcl-2, Bax, caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.

-

Experimental Workflow Diagram

Conclusion

This compound effectively induces apoptosis in cancer cells primarily through its action as a topoisomerase I inhibitor. The resulting DNA damage triggers a complex network of signaling pathways, prominently featuring the intrinsic mitochondrial pathway, which is regulated by the interplay of p53 and Bcl-2 family proteins, and the extrinsic death receptor pathway. The convergence of these pathways on the activation of the caspase cascade ensures the efficient execution of programmed cell death. A thorough understanding of these molecular mechanisms is crucial for optimizing the clinical use of topotecan and for the development of novel combination therapies that can enhance its apoptotic efficacy and overcome drug resistance. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate cellular responses to this important chemotherapeutic agent.

References

- 1. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topotecan - Wikipedia [en.wikipedia.org]

- 3. mcherry-sarna.com [mcherry-sarna.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topotecan triggers apoptosis in p53-deficient cells by forcing degradation of XIAP and survivin thereby activating caspase-3-mediated Bid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topotecan-triggered degradation of topoisomerase I is p53-dependent and impacts cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Topotecan and methotrexate alter expression of the apoptosis-related genes BCL2, FAS and BCL2L12 in leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. Topotecan induces apoptosis via ASCT2 mediated oxidative stress in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis [frontiersin.org]

- 18. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The topoisomerase I inhibitor topotecan increases the sensitivity of prostate tumor cells to TRAIL/Apo-2L-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting the extrinsic apoptosis signaling pathway for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell apoptosis assay [bio-protocol.org]

- 22. Apoptosis Protocols | USF Health [health.usf.edu]

Topotecan hydrochloride hydrate effects on tumor microenvironment

An In-depth Technical Guide to the Effects of Topotecan Hydrochloride Hydrate on the Tumor Microenvironment

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Topotecan hydrochloride (TPT), a semisynthetic analog of camptothecin, is a well-established topoisomerase I inhibitor used in the treatment of various malignancies, including ovarian, cervical, and small cell lung cancer.[1][2][3][4] Its primary mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks that convert to lethal double-strand breaks during replication, ultimately inducing apoptosis in rapidly proliferating cells.[5][6][7] Beyond this direct cytotoxic effect on tumor cells, emerging evidence reveals that topotecan exerts significant and complex modulatory effects on the tumor microenvironment (TME). This guide provides a comprehensive technical overview of these effects, synthesizing data on its influence over immune cells, angiogenesis, and key signaling pathways. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to serve as a resource for ongoing and future research.

Core Mechanism of Action: Topoisomerase I Inhibition

Topotecan's cytotoxic activity is initiated by its binding to the topoisomerase I-DNA complex. Topoisomerase I is an essential nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by creating reversible single-strand breaks.[6] Topotecan intercalates at the cleavage site, preventing the enzyme from religating the broken DNA strand.[2][6] This stabilized ternary complex poses a physical obstacle to the DNA replication fork. The collision of the replication machinery with this complex transforms the transient single-strand breaks into permanent, lethal double-strand breaks, triggering S-phase arrest, DNA damage response pathways, and ultimately, apoptosis.[5][6]

Modulation of the Cellular Tumor Microenvironment

Topotecan's influence extends beyond the cancer cell to the diverse cellular constituents of the TME, including immune cells and endothelial cells.

Effects on Immune Cells

Topotecan can reshape the tumor immune landscape, with both immunostimulatory and, in some contexts, inhibitory effects.

-

Dendritic Cells (DCs): As the most potent antigen-presenting cells (APCs), DCs are critical for initiating anti-tumor immune responses.[1] Topotecan has been shown to have a differential impact on DC function. While it can diminish antigen uptake and migratory activity, it also promotes the maturation of DCs.[1] Furthermore, topotecan can induce immunogenic cell death (ICD) in tumor cells, leading to the release of damage-associated molecular patterns (DAMPs) that activate DCs.[8] This activation can stimulate cytotoxic T lymphocytes (CTLs), enhancing the anti-tumor immune response.[8]

-

T-Lymphocytes: Topotecan can render tumor cells more susceptible to immune-mediated killing. Studies in glioma models have demonstrated that topotecan upregulates the Fas receptor (CD95) on the surface of glioma cells.[9][10] This upregulation enhances the cytotoxic potential of activated T-cells, which express the Fas ligand (FasL), leading to increased tumor cell apoptosis through the Fas/FasL pathway.[9][10] T-cells co-cultured with topotecan-treated glioma cells show a significant increase in Interferon-gamma (IFN-γ) production, a key cytokine for T-cell activation and effector function.[9]

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the TME and suppress anti-tumor immunity, primarily by inhibiting T-cell function.[11][12] While direct studies on topotecan's effect on MDSCs are limited, chemotherapies are known to modulate MDSC populations. The reduction of these immunosuppressive cells can be a critical component of restoring anti-tumor immunity.

-

Tumor-Associated Macrophages (TAMs): TAMs are a major component of the TME and often exhibit an M2-like, pro-tumoral phenotype that promotes angiogenesis, immunosuppression, and metastasis.[13][14] Reprogramming TAMs towards a pro-inflammatory M1 phenotype is a key therapeutic goal.[13] The impact of topotecan on TAM polarization warrants further investigation as a potential mechanism for its TME-modulating effects.

Effects on Angiogenesis and Endothelial Cells

Topotecan demonstrates significant anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis.[15]

-

Inhibition of Hypoxia-Inducible Factors (HIFs): Hypoxia is a common feature of the TME that drives angiogenesis through the stabilization of HIF-1α and HIF-2α.[16] Topotecan has been shown to be a potent inhibitor of both HIF-1α and HIF-2α protein accumulation in hypoxic neuroblastoma cells.[16] This inhibition suppresses the transcription of their target genes, most notably Vascular Endothelial Growth Factor (VEGF).

-

Reduction of VEGF: By targeting the HIF pathway, topotecan effectively counteracts the hypoxic induction of VEGF, a primary driver of angiogenesis.[16][17] This leads to decreased VEGF expression and a reduction in the angiogenic activity of the tumor.[16][17] Metronomic (low-dose, continuous) administration of topotecan appears particularly effective at reducing HIF-1α and VEGF expression.[18]

-

Inhibition of Endothelial Cell Migration: Topotecan directly affects vascular endothelial cells by inhibiting their migration, a critical step in the formation of new blood vessels. This effect is mediated, at least in part, by the downregulation of the PI3K-Akt signaling pathway, which is essential for cell migration induced by growth factors like VEGF and bFGF.[15]

Effects on Cancer-Associated Fibroblasts (CAFs)

CAFs are a major stromal component in the TME that contribute to tumor progression, metastasis, and therapeutic resistance by remodeling the extracellular matrix (ECM) and secreting various growth factors and cytokines.[19][20][21] Topotecan's impact on cancer cell migration is linked to its ability to downregulate chemokine receptors like CCR7 and reduce the secretion of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are often influenced by CAFs.[22][23]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on topotecan's effects.

Table 1: Effects of Topotecan on T-Cell Mediated Cytotoxicity in Glioma

| Condition | U-87 Glioma Cytotoxicity (%) | Statistical Significance | Reference |

|---|---|---|---|

| Topotecan (TPT) alone (0.1 µM) | 32% | - | [9] |

| TPT + Unstimulated CD3⁺ T-cells | 62% | - | [9] |

| TPT + Stimulated CD3⁺ T-cells | 81% | P < 0.05 (vs. TPT + Unstimulated T-cells) | [9] |

| TPT-treated U-87 cells + T-cells | 32.9% ± 2% IFN-γ expression | P < 0.05 (vs. Untreated U-87 + T-cells) |[9] |

Table 2: Effects of Metronomic Topotecan on Tumor Microenvironment in Ovarian Cancer Models

| Treatment Regimen | Tumor Growth Reduction (%) | Microvessel Density (MVD) Reduction (%) | Reference |

|---|---|---|---|

| Metronomic Dosing | 41-74% | 32-33% | [24] |

| Maximum Tolerated Dosing (MTD) | 64-86% | Less than metronomic dosing |[24] |

Key Signaling Pathway Modulation

Topotecan's effects on the TME are mediated through the modulation of several critical signaling pathways.

HIF-1α/VEGF Angiogenesis Pathway

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of VEGF, leading to angiogenesis. Topotecan disrupts this axis by inhibiting the accumulation of HIF-1α and HIF-2α, thereby reducing VEGF secretion and suppressing new blood vessel formation.[16][17]

Caption: Topotecan inhibits the HIF-1α/VEGF signaling pathway.

Fas/FasL-Mediated Apoptosis Pathway

Topotecan enhances immune surveillance by increasing the expression of the Fas death receptor on tumor cells. This sensitizes them to cytotoxic T-cells, which express Fas Ligand, thereby triggering extrinsic apoptosis.[9][10]

Caption: Topotecan enhances Fas/FasL-mediated tumor cell apoptosis.

PI3K/Akt Endothelial Cell Migration Pathway

Growth factors in the TME, such as VEGF and bFGF, activate the PI3K/Akt pathway in endothelial cells to promote migration and angiogenesis. Topotecan inhibits this pathway by decreasing the phosphorylation and activation of Akt, thus impairing endothelial cell migration.[15]

References

- 1. The chemotherapeutic agent topotecan differentially modulates the phenotype and function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Topotecan Hydrochloride - NCI [cancer.gov]

- 4. What is Topotecan Hydrochloride used for? [synapse.patsnap.com]

- 5. biotin-11-ctp.com [biotin-11-ctp.com]

- 6. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]

- 7. Topotecan Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. Immunogenic Cell Death by the Novel Topoisomerase I Inhibitor TLC388 Enhances the Therapeutic Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topotecan enhances immune clearance of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Targeting myeloid-derived suppressor cells for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myeloid-derived suppressor cells in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of tumor-associated macrophages and cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting tumor-associated macrophages to reverse antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topotecan inhibits VEGF- and bFGF-induced vascular endothelial cell migration via downregulation of the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topotecan inhibits vascular endothelial growth factor production and angiogenic activity induced by hypoxia in human neuroblastoma by targeting hypoxia-inducible factor-1alpha and -2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. oaepublish.com [oaepublish.com]

- 20. Regulation of heterogeneous cancer-associated fibroblasts: the molecular pathology of activated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cancer-Associated Fibroblasts: Tumorigenicity and Targeting for Cancer Therapy [mdpi.com]

- 22. Topotecan inhibits cancer cell migration by down-regulation of chemokine CC motif receptor 7 and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Topotecan Hydrochloride Hydrate Treatment in MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Topotecan hydrochloride hydrate, a semisynthetic analog of camptothecin, is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1] Its primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks in the DNA.[1] When the DNA replication fork encounters these stabilized complexes, it results in the generation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1] Beyond its direct interaction with topoisomerase I, topotecan has also been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[2][3][4] This document provides detailed protocols for the treatment of the human breast cancer cell line MCF-7 with this compound, along with methods for assessing its impact on cell viability, apoptosis, and the cell cycle.

Data Presentation

Table 1: Reported IC50 Values of Topotecan in MCF-7 Cells

| IC50 Value | Treatment Duration | Assay | Reference |

| 0.218 µM | 24 hours | MTT Assay | [2][5] |

| 13 nM | Not specified (cell-free) | Cell-free assay | [6] |

| 100 ng/ml (~0.23 µM) | 24 hours | MTT Assay | [7] |

| 5.0 ± 1.0 x 10⁻⁷ M (0.5 µM) | 48 hours | Not specified | [8] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, confluency, and specific assay parameters.

Experimental Protocols

Cell Culture and Maintenance of MCF-7 Cells

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Cell culture flasks (T-25 or T-75)

-

96-well, 24-well, or 6-well plates

-

Humidified incubator at 37°C with 5% CO₂

Protocol:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete culture medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Seed the cells into new culture flasks or plates at the desired density for subsequent experiments.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MCF-7 cells

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 10 µM.

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of topotecan. Include a vehicle control (medium with the same concentration of DMSO used for the highest topotecan concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

MCF-7 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of topotecan for the specified duration.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

MCF-7 cells

-

This compound

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with various concentrations of topotecan for the desired time.

-

Harvest the cells by trypsinization and wash once with PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be represented as histograms, and the percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Western Blot Analysis for p53 and Bcl-2 Expression

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, the proteins are transferred to a membrane and probed with antibodies specific to the target proteins (e.g., p53 and Bcl-2).

Materials:

-

Treated and untreated MCF-7 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each sample using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative expression levels of p53 and Bcl-2.

Visualization of Signaling Pathways and Workflows

Caption: Topotecan-induced signaling pathway in MCF-7 cells.

Caption: Experimental workflow for evaluating topotecan effects.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. Frontiers | Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis [frontiersin.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Enhancement of Topotecan-Induced Cell Death by Ascorbic Acid in Human Breast MCF-7 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]